molecular formula C15H11F3O3 B6379043 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261903-08-5

2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6379043
CAS No.: 1261903-08-5
M. Wt: 296.24 g/mol
InChI Key: GIBZOMILBPDXPZ-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C15H11F3O3 It is known for its unique structure, which includes a formyl group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenols

Scientific Research Applications

2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol
  • 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-3-[4-methoxy-3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-6-5-9(7-12(13)15(16,17)18)11-4-2-3-10(8-19)14(11)20/h2-8,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBZOMILBPDXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685374
Record name 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-08-5
Record name 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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